2,3,4-Trifluorostyrene
Overview
Description
2,3,4-Trifluorostyrene is a synthetic organic compound belonging to the styrene family. It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 3, and 4 positions. The chemical formula for this compound is C8H5F3. This compound is widely used in research and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorostyrene typically involves the fluorination of styrene derivatives. One common method is the reaction of aryllithium compounds with tetrafluoroethylene. Another approach involves the cross-coupling of aryl iodides with trifluorovinylzinc or tin, catalyzed by palladium complexes . These methods require precise reaction conditions, including the use of specific catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability. The production process also includes purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as organometallic compounds.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Defluorinative Functionalization: This involves the activation of C–F bonds, leading to the formation of new compounds.
Common Reagents and Conditions:
Organometallic Compounds: Used in substitution reactions.
Transition Metal Catalysts: Such as palladium, used in cycloaddition and cross-coupling reactions.
Photoredox Catalysts: Employed in defluorinative functionalization.
Major Products: The major products formed from these reactions include various fluorinated compounds, cycloalkanes, and cycloalkenes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,3,4-Trifluorostyrene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: Explored for its role in drug design and development, particularly in the creation of compounds with enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty polymers and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorostyrene involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine atoms enhances the compound’s reactivity and stability. The pathways involved include:
C–F Bond Activation:
Cycloaddition Reactions: These reactions enable the construction of complex molecular structures, which are essential in the synthesis of advanced materials.
Comparison with Similar Compounds
- 2,3,5-Trifluorostyrene
- 2,3,6-Trifluorostyrene
- 2,4,5-Trifluorostyrene
Comparison: 2,3,4-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it undergoes. Compared to other trifluorostyrene derivatives, this compound exhibits distinct properties in terms of C–F bond activation and cycloaddition reactions .
Properties
IUPAC Name |
1-ethenyl-2,3,4-trifluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHEJYDDHMKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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